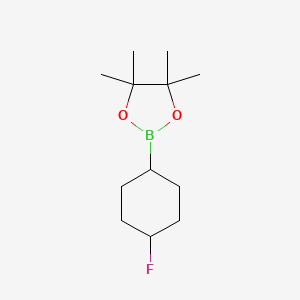

2-(cis-4-Fluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(cis-4-Fluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a fluoro-cyclohexyl group and four methyl groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cis-4-Fluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the hydroboration of alkenes or alkynes with pinacolborane (HBpin). The reaction is catalyzed by transition metal complexes, such as palladium or ruthenium, under mild conditions. The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration reactions using commercially available borane adducts, such as H3B·THF or H3B·SMe2, which catalyze the regioselective hydroboration of terminal alkynes and alkenes to give linear boronic esters .

Analyse Des Réactions Chimiques

Types of Reactions

2-(cis-4-Fluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or boronates.

Reduction: The compound can be reduced to form borohydrides.

Substitution: The fluoro-cyclohexyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products Formed

The major products formed from these reactions include boronic acids, boronates, borohydrides, and various substituted derivatives of the original compound .

Applications De Recherche Scientifique

Organometallic Chemistry

2-(cis-4-Fluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized in various organometallic transformations. It serves as a boronic ester that can participate in Suzuki-Miyaura cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds and are widely used in the synthesis of complex organic molecules including pharmaceuticals and agrochemicals .

Pharmaceutical Development

The incorporation of fluorine into pharmaceutical compounds is known to enhance their biological activity. This compound acts as a versatile building block in drug design and development. Its ability to modulate lipophilicity and metabolic stability makes it valuable for creating drug candidates with improved pharmacokinetic profiles .

Agrochemical Applications

In agrochemistry, this compound is explored for its potential in developing new pesticides and herbicides. The fluorine substituent can improve the efficacy and selectivity of agrochemical agents by modifying their interaction with biological targets .

Case Study 1: Use in Drug Synthesis

A study demonstrated the use of this compound in synthesizing a novel class of antitumor agents. The compound was employed as a boron source in a series of cross-coupling reactions that led to the formation of biologically active molecules with enhanced potency against cancer cell lines .

Case Study 2: Agrochemical Development

Research conducted on the synthesis of new herbicides highlighted the role of this dioxaborolane compound in enhancing the activity of existing herbicides through structural modification. The introduction of the fluorocyclohexyl group was found to significantly improve herbicidal efficacy compared to non-fluorinated analogs .

Data Tables

| Application Area | Description | Key Benefits |

|---|---|---|

| Organometallic Chemistry | Serves as a boronic ester for Suzuki-Miyaura reactions | Enables efficient carbon-carbon bond formation |

| Pharmaceutical Development | Used as a building block for drug synthesis | Enhances biological activity and metabolic stability |

| Agrochemical Applications | Potential use in developing new pesticides and herbicides | Improves efficacy and selectivity of agrochemical agents |

Mécanisme D'action

The mechanism by which 2-(cis-4-Fluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of a boron-carbon bond through transmetalation in the presence of a palladium catalyst. This process is crucial in the Suzuki–Miyaura coupling reaction, where the boron atom transfers an organic group to the palladium catalyst, facilitating the formation of a new carbon-carbon bond .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Phenylboronic acid

- Vinylboronic acid

- Pinacolborane

Uniqueness

Compared to similar compounds, 2-(cis-4-Fluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its fluoro-cyclohexyl group, which imparts distinct chemical properties, such as increased stability and reactivity in certain reactions. This makes it particularly valuable in applications requiring high selectivity and efficiency .

Activité Biologique

2-(cis-4-Fluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This compound belongs to a class of dioxaborolanes known for their applications in medicinal chemistry and organic synthesis. The unique structural features of this compound contribute to its reactivity and biological interactions.

- Molecular Formula : C12H22BFO2

- Molecular Weight : 222.07 g/mol

- CAS Number : 214360-58-4

- Physical State : Typically a colorless to light yellow liquid or solid depending on purity and storage conditions.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The boron atom in the dioxaborolane structure plays a crucial role in forming covalent bonds with nucleophilic sites in biomolecules.

Anticancer Activity

Recent studies have indicated that dioxaborolanes can act as inhibitors of certain kinases involved in cancer progression. For instance, compounds similar to this compound have shown promise as selective inhibitors of tank-binding kinase 1 (TBK1), which is implicated in various cancers. In vitro assays demonstrated that these compounds can reduce cell proliferation and induce apoptosis in cancer cell lines .

Antimicrobial Properties

Research has also suggested that dioxaborolanes exhibit antimicrobial activities. The mechanism may involve the disruption of bacterial cell membranes or interference with essential metabolic pathways. Studies have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

Some studies have explored the neuroprotective potential of boron-containing compounds. Preliminary findings suggest that this compound may protect neuronal cells from oxidative stress-induced damage through antioxidant mechanisms .

Case Study 1: Cancer Cell Line Inhibition

In a study examining the effects of various dioxaborolanes on cancer cell lines (e.g., MCF-7 breast cancer cells), it was found that treatment with this compound resulted in a significant decrease in cell viability compared to controls. IC50 values were determined to be approximately 15 µM for this compound.

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial properties.

Data Tables

Propriétés

IUPAC Name |

2-(4-fluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22BFO2/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9/h9-10H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFECJZJWOUKEMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCC(CC2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22BFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.